(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane

asymmetric synthesis hydrolytic kinetic resolution chiral epoxide

(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9), also named (S)-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane or (+)-4-(2-Methoxyethyl)phenyl glycidyl ether, is a chiral terminal epoxide with molecular formula C12H16O3 and molecular weight 208.25 g/mol. It serves as the critical chirality-introducing intermediate in the asymmetric synthesis of (S)-metoprolol, the pharmacologically active enantiomer of the widely prescribed β1-selective adrenergic receptor blocker.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 105780-38-9
Cat. No. B135407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
CAS105780-38-9
Synonyms(+)-4-(2-Methoxyethyl)phenyl Glycidyl Ether;  (S)-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane; 
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOCCC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1
InChIKeyUEOWFGJMGUIGHC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9): A Chiral Epoxide Building Block for Enantiopure Metoprolol


(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9), also named (S)-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane or (+)-4-(2-Methoxyethyl)phenyl glycidyl ether, is a chiral terminal epoxide with molecular formula C12H16O3 and molecular weight 208.25 g/mol [1]. It serves as the critical chirality-introducing intermediate in the asymmetric synthesis of (S)-metoprolol, the pharmacologically active enantiomer of the widely prescribed β1-selective adrenergic receptor blocker [2]. The compound is commercially supplied as a clear colorless oil with standard purities of 95–98% and is stored at -20°C [1]. Its single (S)-configured oxirane stereocenter dictates the downstream enantiomeric purity of the final API, making stereochemical identity the decisive procurement criterion rather than molecular formula alone.

Why the Racemic or (R)-Epoxide Cannot Substitute for (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane in Enantiopure Metoprolol Synthesis


The stereochemistry of the epoxide intermediate directly and irreversibly determines the enantiomeric identity of the final metoprolol API because the subsequent isopropylamine-mediated oxirane ring-opening proceeds with retention of configuration at the chiral center [1]. The (S)-enantiomers of metoprolol and betaxolol are associated with the desired β1-blocking activity, whereas the (R)-isomers are responsible for side effects [1]. Consequently, procurement of the racemic epoxide (CAS 56718-70-8) or the (R)-enantiomer (CAS 133397-54-3) cannot yield the pharmacologically preferred (S)-metoprolol without additional, costly chiral resolution steps that invariably reduce overall yield. The hydrolytic kinetic resolution (HKR) approach using Jacobsen's chiral (salen)Co(III) catalyst achieves a selectivity factor of E = 429 for the (S)-epoxide, far exceeding typical kinetic resolution values (E > 50 considered excellent) and enabling isolation of the (S)-epoxide in >99% ee [1]. Substituting a racemic or off-enantiomer epoxide would forfeit this stereochemical economy, requiring downstream resolution of the final API—a process that the patent literature explicitly identifies as problematic due to low ee values [2].

Quantitative Differentiation Evidence for (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane vs. Its Closest Analogs


Enantiomeric Purity Achieved via HKR: (S)-Epoxide at 99% ee vs. (R)-Diol Byproduct at 92% ee

In the Jacobsen HKR of racemic 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane using (R,R)-salen Co(III)OAc catalyst (0.5 mol%) with 0.55 equiv water in isopropanol at ambient temperature for 30 h, the (S)-enantiomer (target compound) was isolated in 42% yield with >99% ee and a selectivity factor E = 429. The (R)-diol byproduct was isolated in 47% yield with only 92% ee [1]. This demonstrates that the (S)-epoxide can be obtained with near-perfect enantiopurity directly from the racemic mixture, whereas the (R)-configured product is predominantly converted to the diol with lower ee. The racemic epoxide starting material (CAS 56718-70-8) was prepared from 4-(2-methoxyethyl)phenol and (±)-epichlorohydrin in 86% yield [1].

asymmetric synthesis hydrolytic kinetic resolution chiral epoxide enantiomeric excess

Specific Rotation as Absolute Stereochemical Identity Marker: (S)-Epoxide [α]D +2.72 vs. Racemate [α]D = 0

The (S)-enantiomer of the epoxide exhibits a specific rotation of [α]D +2.72 (c 1, MeOH) at ambient temperature [1]. The racemic epoxide (CAS 56718-70-8) has a specific rotation of zero by definition. The (R)-enantiomer (CAS 133397-54-3) is designated as (-)-4-(2-Methoxyethyl)phenyl glycidyl ether and would exhibit [α]D of approximately -2.72 under identical conditions . This optical rotation value serves as a rapid, non-destructive confirmatory test for enantiomeric identity and purity upon receipt of material, distinguishing the target (S)-enantiomer from both the racemate and the (R)-enantiomer without requiring chiral chromatographic analysis.

chiral analysis specific rotation enantiomeric purity quality control

Physical Form and Melting Point as Gross Identity Differentiators: White Solid (mp 51 °C) vs. Yellow Liquid or Pale Yellow Powder

The (S)-epoxide 3 is reported as a white solid with a melting point of 51 °C when purified from the HKR reaction [1]. In commercial sources, it is also described as a clear colorless oil at ambient temperature [2], indicating polymorphic or thermal-history-dependent behavior. In contrast, the racemic epoxide (CAS 56718-70-8) is consistently described as a pale yellow powder with a melting point of 67–68 °C , while the (R)-enantiomer (CAS 133397-54-3) is reported as a yellow liquid [3]. These macroscopic differences—white solid/colorless oil vs. yellow liquid vs. pale yellow powder with distinct melting points—provide immediate, zero-instrument visual and thermal cues for gross differentiation upon receipt.

physicochemical characterization melting point solid-state properties material identification

Stereochemical Fidelity Through Amination: 99% ee Epoxide Retains 99% ee in (S)-Metoprolol API

The enantiomeric excess of the (S)-epoxide building block is quantitatively retained during the critical isopropylamine ring-opening step. Bøckmann (2016) demonstrated that reacting enantiomerically pure (R)-3a (the chloroalcohol precursor) with isopropylamine in water produced (S)-metoprolol in 99% ee and 76% yield, with the ee of the chiral building block fully retained through the amination reaction [1]. Similarly, Muthukrishnan et al. (2007) reported that the (S)-epoxide 3 (>99% ee) was converted to (S)-metoprolol in 97% yield with 96% ee via the (R)-iodohydrin intermediate, with only 2% racemization observed during the O-alkylation step [2]. This contrasts with alternative methods using racemic epoxide (CAS 56718-70-8), where the final metoprolol ee is inherently limited to 0% without an additional chiral resolution step, and the patent literature explicitly notes that prior art methods produce S-metoprolol succinate with 'ee value of the product is not high' when starting from less enantiopure intermediates [3].

stereochemical retention aminolysis enantiomeric stability process chemistry

Chiral HPLC Retention Time as Fingerprint for Identity Confirmation: (S)-Epoxide tS = 63.59 min vs. (R)-Diol tS = 59.72 min

On a DAICEL CHIRALCEL OD column (0.46 × 25 cm) with hexane/isopropanol (95/5) mobile phase at 0.5 mL/min flow rate and UV detection at 220 nm, the (S)-epoxide 3 elutes at tS = 63.59 min (minor enantiomer at tR = 60.39 min), while the (R)-diol 6 elutes at tS = 59.72 min (minor enantiomer at tR = 58.36 min) [1]. This chromatographic method provides baseline resolution between the (S)-epoxide target compound, its enantiomeric impurity, and the diol byproduct. The racemic epoxide (CAS 56718-70-8) would show two equal-area peaks at tR = 60.39 min and tS = 63.59 min under identical conditions, enabling rapid detection of racemic contamination or mislabeling.

chiral HPLC retention time enantiomeric purity testing pharmacopoeial analysis

Commercially Available Enantiopurity Benchmark: (S)-Epoxide at 98% vs. Racemate at 95% Minimum Purity

The (S)-enantiomer (CAS 105780-38-9) is commercially available from multiple suppliers at 98% standard purity with supporting QC documentation including NMR, HPLC, and GC . The racemic epoxide (CAS 56718-70-8) is typically supplied at 95% minimum purity . Critically, the 98% purity specification for the (S)-enantiomer encompasses both chemical purity and enantiomeric purity when sourced from chiral-selective synthesis routes, whereas the racemate's 95% purity refers only to chemical purity and provides no stereochemical guarantee. The (R)-enantiomer (CAS 133397-54-3) is also commercially available at ≥95% purity, but its procurement would require an additional stereoinversion or resolution step to access the desired (S)-metoprolol . The commercial availability of the (S)-enantiomer as a catalog item with defined purity specifications enables direct procurement for GMP intermediate qualification without requiring bespoke chiral synthesis.

commercial sourcing chemical purity enantiomeric specification procurement specification

Recommended Application Scenarios for (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane Based on Quantitative Differentiation Evidence


GMP Intermediate for Enantiopure (S)-Metoprolol API Manufacturing via Hydrolytic Kinetic Resolution

The (S)-epoxide serves as the chirality-determining intermediate in the Jacobsen HKR-based synthesis of (S)-metoprolol. As demonstrated by Muthukrishnan et al., the HKR of racemic epoxide with (R,R)-salen Co(III)OAc catalyst in isopropanol delivers the (S)-epoxide in >99% ee with E = 429 [1]. Subsequent O-alkylation and isopropylamine treatment yields (S)-metoprolol in 97% yield and 96% ee. This route is explicitly designed for industrial scale-up and avoids the lengthy reaction sequences and low enantioselectivity of earlier approaches [1]. The patent literature confirms that improved HKR-based methods using recyclable polymeric Co(III)-salen catalysts achieve up to 46% isolated yield (theoretical maximum 50%) with up to 99% ee and catalyst recyclability over six cycles without significant loss of activity or enantioselectivity [2].

Chiral HPLC Reference Standard for Metoprolol Impurity Profiling and Pharmacopoeial Compliance

The (S)-epoxide (CAS 105780-38-9) is explicitly listed as an impurity of metoprolol [1] and is commercially supplied as a reference standard for analytical method development, method validation, and quality control applications. The published chiral HPLC method using DAICEL CHIRALCEL OD with hexane/isopropanol (95/5) at 220 nm provides baseline resolution of the (S)-epoxide (tS = 63.59 min) from its enantiomer (tR = 60.39 min) and from the (R)-diol impurity (tS = 59.72 min) [2]. This enables its use as a system suitability standard and an enantiomeric purity marker in ANDA submissions, where demonstration of chiral purity is a regulatory requirement for single-enantiomer drug products.

Chiral Building Block for Structure-Activity Relationship (SAR) Studies of β1-Adrenergic Receptor Ligands

The established stereochemical fidelity of the (S)-epoxide through amination (99% ee epoxide → 99% ee metoprolol) [1] makes this compound an ideal chiral building block for synthesizing libraries of enantiopure β-blocker analogs. Jung et al. (2000) utilized the same (S)-epoxide intermediate, prepared from (R)-epichlorohydrin and 4-(2-methoxyethyl)phenol, to generate enantiomers of metoprolol and its major metabolites (O-demethylated metabolite 3b and carboxylic acid metabolite 4) with optical purities of 96–99% ee for pharmacokinetic studies [2]. The compound enables investigators to probe stereospecific pharmacology without confounding by the opposite enantiomer.

Process Chemistry Benchmark for Evaluating Novel Asymmetric Epoxidation or Kinetic Resolution Catalysts

The well-characterized HKR performance metrics for this substrate—42% isolated yield, >99% ee, E = 429 with 0.5 mol% Jacobsen catalyst in isopropanol [1], and up to 46% yield with up to 99% ee using recyclable polymeric Co(III)-salen catalysts over six cycles [2]—establish this epoxide as a standardized benchmark substrate for evaluating new chiral catalysts. The availability of the racemic precursor from commercial sources, the validated chiral HPLC protocol, and the established specific rotation value provide a complete analytical framework for head-to-head catalyst performance comparisons in both academic and industrial settings.

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